Mandyphos SL-M003-1
Overview
Description
Mandyphos SL-M003-1 is a chiral ferrocenyl-based diphosphine ligand. It is known for its application in asymmetric catalysis, particularly in hydrogenation reactions. The compound has the molecular formula C60H42F24FeN2P2 and a molecular weight of 1364.74 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mandyphos SL-M003-1 involves the reaction of ferrocene with phosphine ligands under controlled conditions. The process typically includes the use of solvents and catalysts to facilitate the reaction. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its application in research and industry .
Chemical Reactions Analysis
Types of Reactions
Mandyphos SL-M003-1 primarily undergoes coordination reactions with transition metals. These reactions are crucial for forming active catalytic complexes used in asymmetric hydrogenation .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include transition metal precursors such as rhodium and palladium complexes. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Major Products Formed
The major products formed from reactions involving this compound are chiral metal-ligand complexes. These complexes are highly effective in catalyzing asymmetric hydrogenation reactions, leading to the formation of enantiomerically pure compounds .
Scientific Research Applications
Mandyphos SL-M003-1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Mandyphos SL-M003-1 involves the formation of a chiral metal-ligand complex. This complex acts as a catalyst in asymmetric hydrogenation reactions. The chiral environment created by the ligand ensures that the hydrogenation occurs in a stereoselective manner, leading to the formation of enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
Mandyphos SL-M004-1: Another chiral ferrocenyl-based diphosphine ligand with similar applications in asymmetric catalysis.
Taniaphos: A related family of chiral ligands used in asymmetric hydrogenation.
Uniqueness
Mandyphos SL-M003-1 is unique due to its high efficiency and selectivity in asymmetric hydrogenation reactions. Its ability to form stable chiral metal-ligand complexes makes it a preferred choice for researchers and industrial chemists .
Properties
InChI |
InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;/t2*26-;/m11./s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLZWHGISWCHOW-PMIUFOJNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H42F24FeN2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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